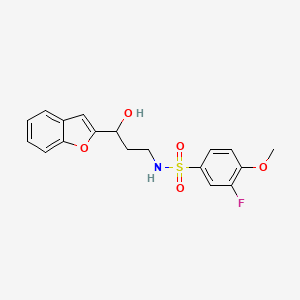

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound characterized by its benzofuran core and sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a benzofuran moiety, a hydroxypropyl group, and a benzenesulfonamide functional group. Its molecular formula is C18H18FNO4S, with a molecular weight of approximately 353.41 g/mol. The presence of the fluorine atom and the methoxy group contributes to its chemical reactivity and biological activity.

Biological Activities

1. Anti-inflammatory Properties

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide has been identified as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. By inhibiting these enzymes, the compound may reduce inflammation and associated pain .

2. Anticancer Activity

Research indicates that benzofuran derivatives exhibit selective anticancer properties. In particular, studies have shown that related benzofuran-based sulfonamides have demonstrated moderate growth inhibition against various cancer cell lines, suggesting that this compound may have similar effects . The mechanism of action could involve the modulation of signaling pathways related to cell proliferation and apoptosis.

3. Carbonic Anhydrase Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), particularly hCA IX and XII, which are implicated in cancer progression and metastasis. Selective inhibition of these enzymes could lead to therapeutic applications in cancer treatment by disrupting tumor microenvironment homeostasis .

Pharmacological Applications

1. Drug Development

The structural features of this compound make it a candidate for further drug development aimed at treating inflammatory diseases and cancers. Its dual action as both an anti-inflammatory agent and a carbonic anhydrase inhibitor positions it as a versatile therapeutic agent .

2. Research in Metastasis

Recent studies have explored the role of benzofuran derivatives in mitigating metastasis in cancer cells. The compound's potential to affect epithelial-mesenchymal transition (EMT) markers suggests that it could be utilized in research focused on preventing cancer spread .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents or functional groups.

Sulfonamide derivatives: These compounds contain the sulfonamide group but differ in their core structures.

Uniqueness: N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide stands out due to its specific combination of the benzofuran core and the sulfonamide group, which provides unique chemical and biological properties.

Actividad Biológica

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic uses.

Chemical Structure

The compound features a benzofuran moiety, a sulfonamide group, and a methoxy substituent, which may contribute to its biological properties. The chemical structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antinociceptive Activity : Compounds with similar structures have shown significant analgesic effects in animal models. For instance, studies have demonstrated that related benzofuran derivatives can produce dose-dependent antinociception in models such as the formalin test and hot plate test .

- Anti-inflammatory Effects : The sulfonamide group is known for its potential anti-inflammatory properties. Compounds in this class may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic effects in inflammatory conditions .

Biological Activity Data

Case Studies

- Antinociceptive Study : A study evaluating the antinociceptive properties of a benzofuran derivative similar to this compound found that administration via intraperitoneal route resulted in significant pain relief comparable to morphine but with a different mechanism of action, suggesting a non-opioid pathway .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds showed that they could significantly reduce inflammation markers in animal models of arthritis, indicating potential for use in chronic inflammatory diseases .

Propiedades

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEFOWPPGWNJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.